Org 12962

Catalog No.
S538206
CAS No.
132834-56-1
M.F
C10H11ClF3N3
M. Wt
265.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Org 12962

CAS Number

132834-56-1

Product Name

Org 12962

IUPAC Name

1-[6-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine

Molecular Formula

C10H11ClF3N3

Molecular Weight

265.66 g/mol

InChI

InChI=1S/C10H11ClF3N3/c11-9-7(10(12,13)14)1-2-8(16-9)17-5-3-15-4-6-17/h1-2,15H,3-6H2

InChI Key

QZYYPQAYSFBKPW-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Org-12962; Org 12962; Org12962.

Canonical SMILES

C1CN(CCN1)C2=NC(=C(C=C2)C(F)(F)F)Cl

The exact mass of the compound 1-(6-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazine is 265.0594 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Org 12962, chemically designated as 1-(6-chloro-5-(trifluoromethyl)pyridin-2-yl)piperazine, is a potent, synthetic pyridinylpiperazine-based 5-HT2 receptor agonist. In preclinical procurement and material selection, it is primarily sourced as a hydrochloride salt for its well-characterized partial agonist activity at the 5-HT2C receptor (pEC50 = 7.01). Unlike many early-generation serotonergic probes, Org 12962 offers a highly defined multi-receptor efficacy profile, excellent aqueous solubility (up to 50 mM), and established solid-state polymorphic stability (specifically Form B). These attributes make it a critical benchmark compound for neuropharmacological assays, particularly in modeling panic-like anxiety and evaluating the anti-aversive properties of 5-HT2C-targeted therapeutics [1].

Procuring generic piperazine-based substitutes like mCPP or tryptamine derivatives (e.g., Ro 60-0175) instead of Org 12962 introduces severe confounding variables in functional assays and formulation workflows. Tryptamine-based agonists typically exhibit a 5-HT2B > 5-HT2C > 5-HT2A potency rank order, which disproportionately triggers 5-HT2B-mediated peripheral effects, whereas Org 12962 maintains a 5-HT2C > 5-HT2B > 5-HT2A hierarchy [1]. Furthermore, generic mCPP provides less than 25% relative efficacy at the 5-HT2A receptor, failing to replicate the dual-engagement partial agonism characteristic of Org 12962 [1]. From a processability standpoint, uncharacterized crude batches of Org 12962 may contain the metastable Form C polymorph, which spontaneously degrades to Form B, leading to unpredictable dissolution rates and compromised reproducibility in solid-state formulations[2].

Receptor Activation Hierarchy and Subtype Potency

In fluorometric imaging plate reader (FLIPR) assays measuring intracellular calcium mobilization in CHO-K1 cells, Org 12962 demonstrates a distinct rank order of potency of 5-HT2C (pEC50 = 7.01) > 5-HT2A (pEC50 = 6.38) > 5-HT2B (pEC50 = 6.28). In direct contrast, the widely used comparator Ro 60-0175 exhibits an inverted rank order heavily skewed toward the 5-HT2B receptor (pEC50 = 9.05 for 5-HT2B vs. 7.49 for 5-HT2C)[1].

Evidence DimensionReceptor potency rank order (pEC50)
Target Compound DataOrg 12962: 5-HT2C (7.01) > 5-HT2A (6.38) > 5-HT2B (6.28)
Comparator Or BaselineRo 60-0175: 5-HT2B (9.05) > 5-HT2C (7.49)
Quantified Difference~100-fold shift in primary target hierarchy away from 5-HT2B
ConditionsRecombinant human receptors expressed in CHO-K1 cells, intracellular calcium assay

Selecting Org 12962 avoids the profound 5-HT2B-mediated off-target interference inherent to Ro 60-0175 in preclinical models.

Relative Efficacy Profile at 5-HT2A vs. 5-HT2C Receptors

While both Org 12962 and mCPP are piperazine-based 5-HT2C agonists, their efficacy profiles at the 5-HT2A receptor differ significantly. Org 12962 acts as a robust partial agonist at the 5-HT2A receptor with a relative efficacy of 54% (compared to 62% at 5-HT2C). Conversely, mCPP achieves 65% efficacy at 5-HT2C but provides less than 25% relative efficacy at 5-HT2A [1].

Evidence DimensionRelative receptor efficacy (%)
Target Compound DataOrg 12962: 54% efficacy at 5-HT2A
Comparator Or BaselinemCPP: <25% efficacy at 5-HT2A
Quantified Difference>2-fold higher relative efficacy at the 5-HT2A receptor for Org 12962
ConditionsFLIPR calcium mobilization assay relative to 5-HT maximum response

For researchers requiring simultaneous partial agonism at both 5-HT2C and 5-HT2A receptors to model specific behavioral responses, Org 12962 is a superior procurement choice over mCPP.

Polymorphic Stability in Solid-State Formulations

Org 12962 can crystallize into multiple polymorphic forms, with Form B demonstrating superior thermodynamic stability compared to the metastable Form C. When subjected to stress testing at 60°C in mixtures containing standard pharmaceutical excipients like lactose and corn starch, Form B remains stable, whereas Form C spontaneously converts to Form B even at temperatures as low as -20°C [1].

Evidence DimensionThermodynamic stability in excipient mixtures
Target Compound DataForm B: Stable at 60°C with lactose/corn starch
Comparator Or BaselineForm C: Spontaneous conversion to Form B at -20°C
Quantified Difference80°C broader stability window for Form B without polymorphic transition
ConditionsSolid-state storage, mixed with lactose and corn starch

Procurement of the verified Form B polymorph ensures predictable dissolution kinetics and prevents batch-to-batch variability during the manufacturing of solid dosage forms.

Aqueous and Solvent Solubility for In Vivo Dosing

The hydrochloride salt of Org 12962 exhibits excellent solubility profiles critical for reproducible dosing. It achieves a maximum aqueous solubility of 15.11 mg/mL (50 mM) in water and 225 mg/mL (846.95 mM) in DMSO. This allows for the preparation of highly concentrated stock solutions and physiological saline dilutions without the precipitation issues commonly observed with highly lipophilic indole-based 5-HT ligands .

Evidence DimensionMaximum solubility
Target Compound Data50 mM in water; 846.95 mM in DMSO
Comparator Or BaselineStandard lipophilic indoles (often <1 mM in water)
Quantified Difference>50-fold higher aqueous solubility
ConditionsStandard laboratory temperature, sonication recommended for DMSO

High aqueous solubility eliminates the need for harsh, behaviorally confounding organic solvents when preparing intraperitoneal or oral doses for animal models.

Formulation of Solid-State Neuropharmacological Probes

Due to the high thermodynamic stability of its Form B polymorph when mixed with excipients like lactose and corn starch, Org 12962 is the ideal candidate for developing stable, solid-dose reference standards for long-term behavioral studies [2].

Modeling Panic-Like Anxiety and Anti-Aversive Responses

Because Org 12962 avoids the massive 5-HT2B over-activation seen with Ro 60-0175, it is specifically selected for in vivo models to isolate 5-HT2C-mediated anti-aversive effects without peripheral cardiovascular confounding [1].

Dual 5-HT2C/5-HT2A Partial Agonist Assays

In screening cascades requiring a defined partial agonist at both 5-HT2C (62% efficacy) and 5-HT2A (54% efficacy), Org 12962 is preferred over mCPP, providing a more nuanced polypharmacological baseline [1].

High-Concentration Aqueous Dosing Regimens

Leveraging its 50 mM aqueous solubility, Org 12962 hydrochloride is the optimal choice for experiments requiring high-dose intraperitoneal injections where the use of DMSO or complex lipid vehicles would introduce unacceptable vehicle toxicity or behavioral artifacts.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.5

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

265.0593595 Da

Monoisotopic Mass

265.0593595 Da

Heavy Atom Count

17

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

TUK9RFW5YL

Wikipedia

ORG-12962

Dates

Last modified: 08-15-2023
1: Halford JC, Harrold JA, Lawton CL, Blundell JE. Serotonin (5-HT) drugs:
2: Porter RH, Benwell KR, Lamb H, Malcolm CS, Allen NH, Revell DF, Adams DR,
3: Jenck F, Moreau JL, Berendsen HH, Boes M, Broekkamp CL, Martin JR, Wichmann J,

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